molecular formula C10H8Cl2N2 B3237595 Quinazoline, 2,4-dichloro-5,7-dimethyl- CAS No. 1392213-81-8

Quinazoline, 2,4-dichloro-5,7-dimethyl-

Cat. No. B3237595
CAS RN: 1392213-81-8
M. Wt: 227.09 g/mol
InChI Key: XKGLHSKJWSFTDR-UHFFFAOYSA-N
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Description

Quinazoline, 2,4-dichloro-5,7-dimethyl- is a derivative of quinazoline . Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Quinazoline derivatives have drawn more and more attention due to their significant biological activities .


Synthesis Analysis

Quinazoline derivatives have been synthesized using various methods. These synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction and Phase-transfer catalysis reaction . In addition, three other kinds of reactions were also listed out, which were either designed as supplementary methods in most experiments or used as the main methods in some researches, including Oxidative cyclization, Reagent refluxing and One-pot synthesis .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6,7-dimethoxyquinazoline is C10H8Cl2N2O2 . The structure of the synthesized derivatives was confirmed using mass spectrometry and NMR .


Chemical Reactions Analysis

Quinazoline derivatives have been involved in various chemical reactions. For instance, Aza-Diels-Alder reaction and Imino-Diels-Alder reaction containing the coupling of imine and electron-rich alkene gradually became a powerful tool for the synthesis of quinazoline derivatives .


Physical And Chemical Properties Analysis

The molecular weight of 2,4-Dichloro-6,7-dimethoxyquinazoline is 259.089 . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

While the specific mechanism of action for 2,4-dichloro-5,7-dimethoxyquinazoline is not mentioned in the search results, quinazoline derivatives have been found to exhibit a wide range of biological and pharmacological activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, etc .

Safety and Hazards

2,4-Dichloro-6,7-dimethoxyquinazoline is classified as an Eye Irritant 2 and Skin Irritant 2 according to the Hazard Classifications .

Future Directions

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . This information will help medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases .

properties

IUPAC Name

2,4-dichloro-5,7-dimethylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-5-3-6(2)8-7(4-5)13-10(12)14-9(8)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGLHSKJWSFTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(N=C2Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291996
Record name 2,4-Dichloro-5,7-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-5,7-dimethylquinazoline

CAS RN

1392213-81-8
Record name 2,4-Dichloro-5,7-dimethylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392213-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5,7-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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